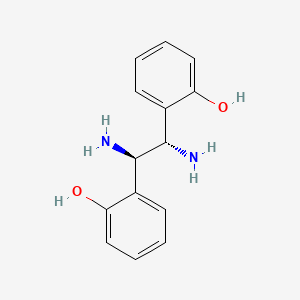
rel-2,2'-((1R,2S)-1,2-Diaminoethane-1,2-diyl)diphenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
rel-2,2’-((1R,2S)-1,2-Diaminoethane-1,2-diyl)diphenol: is a complex organic compound characterized by the presence of two phenol groups and a diaminoethane moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of rel-2,2’-((1R,2S)-1,2-Diaminoethane-1,2-diyl)diphenol typically involves the reaction of 1,2-diaminoethane with phenol derivatives under controlled conditions. The reaction is often catalyzed by acids or bases to facilitate the formation of the desired product. The reaction conditions, such as temperature and solvent, are optimized to achieve high yield and purity.
Industrial Production Methods: In industrial settings, the production of rel-2,2’-((1R,2S)-1,2-Diaminoethane-1,2-diyl)diphenol may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency in production.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding hydroquinone form.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Electrophilic reagents like halogens and nitrating agents are employed under acidic or basic conditions.
Major Products Formed:
Oxidation: Quinone derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Various substituted phenol derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound is used as a building block in the synthesis of complex organic molecules
Biology: In biological research, rel-2,2’-((1R,2S)-1,2-Diaminoethane-1,2-diyl)diphenol is studied for its potential as an enzyme inhibitor. Its ability to interact with specific enzymes makes it a valuable tool in the study of biochemical pathways.
Medicine: The compound’s potential therapeutic properties are being explored in the development of new drugs
Industry: In industrial applications, the compound is used in the production of polymers and resins. Its structural properties contribute to the development of materials with enhanced performance characteristics.
Wirkmechanismus
The mechanism of action of rel-2,2’-((1R,2S)-1,2-Diaminoethane-1,2-diyl)diphenol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity and modulating biochemical pathways. This interaction is facilitated by the compound’s unique structural features, which allow for specific binding and activity modulation.
Vergleich Mit ähnlichen Verbindungen
- rel-2,2’-((1R,2S)-Cyclohexane-1,2-diyl)diphenol
- rel-2,2’-((1R,2S)-1,2-Di-p-tolylethane-1,2-diyl)diphenol
Comparison: Compared to similar compounds, rel-2,2’-((1R,2S)-1,2-Diaminoethane-1,2-diyl)diphenol exhibits unique structural properties that enhance its reactivity and potential applications. The presence of the diaminoethane moiety allows for specific interactions with biological targets, making it a valuable compound in scientific research.
Eigenschaften
Molekularformel |
C14H16N2O2 |
|---|---|
Molekulargewicht |
244.29 g/mol |
IUPAC-Name |
2-[(1R,2S)-1,2-diamino-2-(2-hydroxyphenyl)ethyl]phenol |
InChI |
InChI=1S/C14H16N2O2/c15-13(9-5-1-3-7-11(9)17)14(16)10-6-2-4-8-12(10)18/h1-8,13-14,17-18H,15-16H2/t13-,14+ |
InChI-Schlüssel |
MRNPLGLZBUDMRE-OKILXGFUSA-N |
Isomerische SMILES |
C1=CC=C(C(=C1)[C@H]([C@H](C2=CC=CC=C2O)N)N)O |
Kanonische SMILES |
C1=CC=C(C(=C1)C(C(C2=CC=CC=C2O)N)N)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


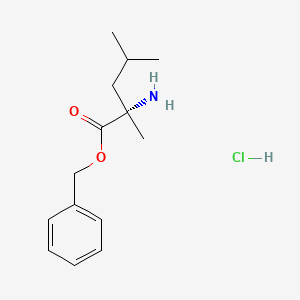
![1-[2-[4-[(4-Methoxyphenyl)-oxomethoxy]phenyl]ethyl]-2-[[oxo-[4-(trifluoromethyl)phenyl]methyl]amino]-5-benzimidazolecarboxylic acid](/img/structure/B15199032.png)
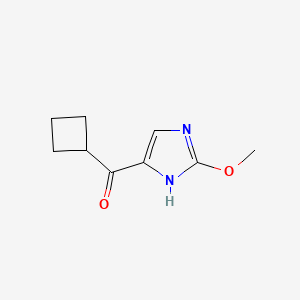
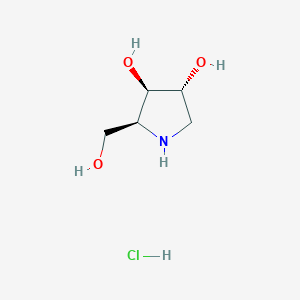
![7-Benzyl-2-oxa-7-azaspiro[4.4]nonane-1,3-dione](/img/structure/B15199053.png)
![(3-([1,1'-Biphenyl]-4-yl)-4,5-dihydroisoxazol-5-yl)methanamine](/img/structure/B15199063.png)
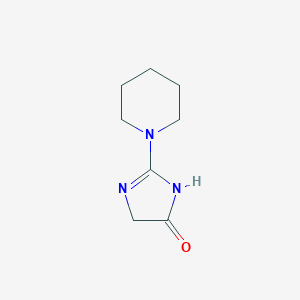
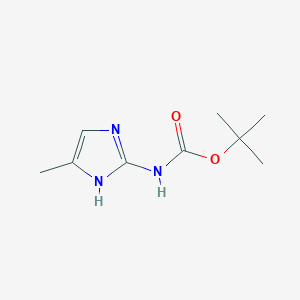
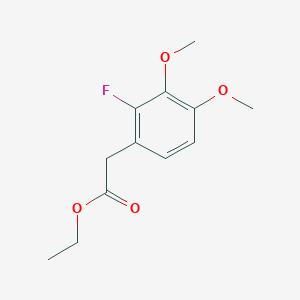
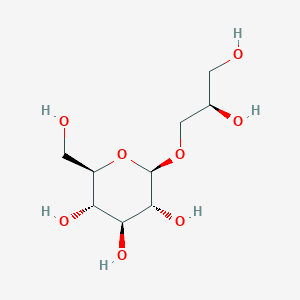
![6-(3',3'-Dimethyl-6-nitrospiro[chromene-2,2'-indolin]-1'-yl)hexyl methacrylate](/img/structure/B15199084.png)
![Diethyl 2-[2-(4-ethoxyphenyl)ethyl]propanedioate](/img/structure/B15199095.png)

![(5-Ethenyl-1-azabicyclo[2.2.2]octan-2-yl)-(6-methoxyquinolin-4-yl)methanol;dihydrate;hydrochloride](/img/structure/B15199120.png)
